molecular formula C17H22N4O2 B2805824 3-(3,5-dimethylisoxazol-4-yl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one CAS No. 2034553-48-3

3-(3,5-dimethylisoxazol-4-yl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one

Cat. No. B2805824
CAS RN: 2034553-48-3
M. Wt: 314.389
InChI Key: NMCLWPNZKJCARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethylisoxazol-4-yl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one is a useful research compound. Its molecular formula is C17H22N4O2 and its molecular weight is 314.389. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Isoxazoles, including derivatives similar to the specified compound, have been found to exhibit a range of biological activities. They are used in various capacities such as antipyretic, analgesic drugs, tranquilizers, and herbicidal agents. Pyrazoles and annulated pyrazoles, which are structurally related to the compound , are noted for their diverse biological activities and utility in organic synthesis (Zaki, Sayed, & Elroby, 2016).
  • The compound's structure is related to pyrazolines and pyridazines, which have shown good antimicrobial, anti-inflammatory, and analgesic activities (Zaki, Sayed, & Elroby, 2016).

Chemical Properties and Synthesis

  • The compound is linked to a class of chemicals that have been the subject of various synthesis studies. These studies involve reactions like 1,3-dipolar cycloadditions, essential in mechanistic and synthetic organic chemistry (Adib et al., 2014).
  • Research has focused on generating structurally diverse libraries of compounds through alkylation and ring closure reactions, indicating the potential for diverse applications in chemistry and drug development (Roman, 2013).

Potential Neurotropic Activity

  • Derivatives of this compound have been studied for neurotropic activity, particularly in psychotropic contexts. They have shown promise in antagonizing convulsive models and demonstrating anxiolytic and antidepressant activities (Dashyan et al., 2022).

Applications in Material Science

  • Research into the crystal structures of similar compounds has been conducted, which can contribute to the field of material science and engineering (Xu et al., 2012).

Antimicrobial and Antifungal Activity

  • Some derivatives of the compound have shown significant antimicrobial and antifungal activities, indicating potential applications in the development of new antibiotics and treatments for fungal infections (Hassan, 2013).

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-11-13(12(2)23-19-11)6-7-17(22)20-8-9-21-16(10-20)14-4-3-5-15(14)18-21/h3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCLWPNZKJCARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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